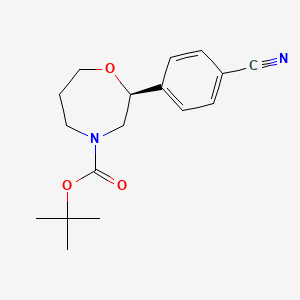

tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXYPPSPSUQTJP-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:

Formation of the oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable reaction conditions.

Attachment of the cyanophenyl group: This can be done through nucleophilic substitution reactions or other coupling reactions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various metabolic pathways. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.

Applications in Pharmaceutical Development

-

Drug Design :

- Tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is being investigated as a scaffold for designing new drugs targeting neurological disorders and cancers.

- Its derivatives are synthesized to explore structure-activity relationships (SAR) that could lead to more effective therapeutic agents.

-

Acetylcholinesterase Inhibition :

- Compounds similar to this oxazepane derivative have shown promise as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive functions.

-

Anti-Cancer Activity :

- Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound. These derivatives were evaluated for their biological activity against cancer cell lines. The results indicated that certain modifications significantly enhanced anti-cancer properties compared to the parent compound.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The study demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions. The cyanophenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to targets. The oxazepane ring can provide conformational rigidity, affecting the compound’s overall shape and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate with analogous oxazepane derivatives, highlighting structural variations and their implications:

Structural and Functional Insights:

Reactivity: The cyano group (-CN) is electron-withdrawing, which may influence electrophilic aromatic substitution or hydrogen-bond acceptor capacity.

Stereochemical Impact : The (S)-configuration at position 2 is critical for chiral recognition in biological systems, a feature shared with the (S)-configured carboxylic acid derivative .

Research Findings and Limitations

Gaps in Data:

- No direct pharmacological or pharmacokinetic data are available for the target compound or its analogs in the provided evidence.

- Comparative studies on solubility, stability, or biological activity are absent, necessitating further experimental validation.

Biological Activity

tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22N2O3

- Molecular Weight : 302.37 g/mol

- Boiling Point : 444.3 ± 45.0 °C (predicted)

- Density : 1.15 ± 0.1 g/cm³ (predicted)

- pKa : -2.03 ± 0.40 (predicted)

The compound's biological activity is primarily attributed to its interaction with specific biological targets. One notable mechanism involves the inhibition of dipeptidyl peptidase I (DPP1), an enzyme implicated in various physiological processes, including the activation of pro-inflammatory cytokines. Inhibition of DPP1 can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound demonstrate antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism appears to involve the disruption of bacterial membrane integrity.

- Anti-inflammatory Effects : The inhibition of DPP1 suggests potential anti-inflammatory effects, which could be beneficial in treating respiratory diseases characterized by excessive inflammation .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related oxazepane derivatives:

- Antibacterial Screening :

- DPP1 Inhibition Studies :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Q & A

Q. What analytical methods validate the absence of toxic byproducts during synthesis?

- Methodological Answer :

- GC-MS/FID : Screen volatile impurities (e.g., residual solvents).

- Elemental Analysis : Confirm stoichiometry (C, H, N).

- ICP-MS : Detect heavy metal residues from catalysts .

Tables of Representative Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield | 60–70% (analogous compounds) | |

| Purity (HPLC) | >95% | |

| Thermal Decomposition (°C) | 180–200 (TGA) | |

| Chiral HPLC Retention Time | (S)-enantiomer: 12.3 min (Chiralpak AD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.